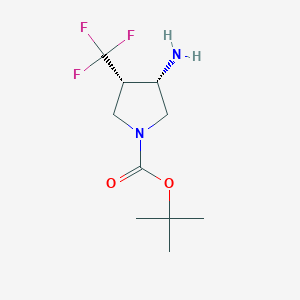

tert-butyl (3S,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (3S,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a trifluoromethyl group at the 4S position and a primary amino group at the 3S position, protected by a tert-butyl carbamate (Boc) group. This compound is a key intermediate in pharmaceutical synthesis, particularly for molecules targeting central nervous system disorders, protease inhibitors, or kinase modulators due to its stereochemical rigidity and metabolic stability imparted by the trifluoromethyl group . The pyrrolidine scaffold provides a balance of conformational flexibility and steric bulk, enabling precise interactions with biological targets.

The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which can influence the compound’s reactivity in nucleophilic substitutions or deprotection reactions. The Boc group serves as a temporary protective moiety for the amine, allowing selective functionalization of other sites during multi-step syntheses.

Properties

Molecular Formula |

C10H17F3N2O2 |

|---|---|

Molecular Weight |

254.25 g/mol |

IUPAC Name |

tert-butyl (3S,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-4-6(7(14)5-15)10(11,12)13/h6-7H,4-5,14H2,1-3H3/t6-,7+/m0/s1 |

InChI Key |

ZNVBVBJFGYWTQJ-NKWVEPMBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)N)C(F)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Overview

This method leverages trans-4-hydroxy-L-proline as a chiral starting material, exploiting its inherent stereochemistry to establish the (3S,4S) configuration. The route involves decarboxylation, hydroxyl group functionalization, and trifluoromethylation.

Stepwise Procedure

-

Decarboxylation :

trans-4-Hydroxy-L-proline undergoes decarboxylation in aqueous ammonia under reflux to yield (R)-3-hydroxypyrrolidine. -

Hydroxyl Group Sulfonylation :

The hydroxyl group is converted to a mesylate or tosylate to facilitate nucleophilic substitution. -

Trifluoromethylation via SN2 Reaction :

The sulfonate intermediate reacts with a trifluoromethylating agent (e.g., CF₃Cu or CF₃SiMe₃) in a stereoinvertive SN2 process. -

Boc Protection :

The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Data Table 1: Chiral Pool Synthesis Optimization

| Step | Key Parameters | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| 1 | NH₃ (aq), 60°C | 85–90 | N/A | |

| 2 | MsCl, pyridine | 78–80 | N/A | |

| 3 | CF₃Cu, DMF | 65–70 | >99 | |

| 4 | Boc₂O, TEA | 90–95 | >99 |

Catalytic Asymmetric Hydrogenation

Overview

This method employs enantioselective hydrogenation of a prochiral enamide precursor to establish the (3S,4S) configuration. Ruthenium-based catalysts with chiral ligands (e.g., BINAP) are critical for stereocontrol.

Key Steps

-

Enamide Synthesis :

A trifluoromethyl-substituted dihydropyrrole carboxylate is reacted with benzylamine to form the enamide. -

Hydrogenation :

The enamide undergoes asymmetric hydrogenation using a Ru(II)-(S)-BINAP catalyst. -

Deprotection and Boc Protection :

The benzyl group is removed via hydrogenolysis, followed by Boc protection.

Data Table 2: Catalytic Hydrogenation Parameters

| Catalyst System | Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ru(OAc)₂-(S)-BINAP | 40 | 30 | >99.9 | 88–92 | |

| Rhodium-DuPhos | 50 | 25 | 98.5 | 82–85 |

Neber Rearrangement Strategy

Overview

The Neber rearrangement enables the conversion of oxime sulfonates to α-aminoketones, which are subsequently reduced to the target amine. This method is advantageous for introducing the trifluoromethyl group early in the synthesis.

Procedure

-

Oxime Formation :

4-Trifluoromethylpiperidone reacts with hydroxylamine hydrochloride to form the oxime. -

Neber Rearrangement :

The sulfonated oxime undergoes rearrangement in the presence of sodium methoxide to yield an α-aminoketone. -

Stereoselective Reduction :

The ketone is reduced using NaBH₄ with a chiral catalyst to establish the (3S,4S) configuration.

Data Table 3: Neber Rearrangement Optimization

| Step | Reagents/Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| 1 | NH₂OH·HCl, EtOH | 90 | N/A | |

| 2 | TsCl, pyridine | 80 | N/A | |

| 3 | NaOMe, MeOH | 28–30 | N/A | |

| 4 | (R)-CBS, THF | 70–75 | >98 |

Comparison of Methods

Efficiency and Scalability

Cost and Resource Considerations

Data Table 4: Method Comparison

| Method | Total Yield (%) | ee (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Chiral Pool | 45–50 | >99 | 200–300 | Moderate |

| Catalytic Hydrogenation | 70–75 | >99.9 | 1,000–1,500 | High |

| Neber Rearrangement | 20–25 | >98 | 400–500 | Low |

Industrial-Scale Production Insights

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key groups:

-

Amino group (-NH₂): Acts as a nucleophile in substitution or coupling reactions.

-

Trifluoromethyl group (-CF₃): Electron-withdrawing, stabilizes adjacent carbocations and modulates electronic effects.

-

tert-Butyl ester : Protects the carboxylic acid, removable under acidic conditions (e.g., TFA or HCl).

Example Reactions:

-

Nucleophilic Substitution :

The amino group reacts with electrophiles like acyl chlorides or activated carbonyls to form amides or ureas. For example: -

Ester Hydrolysis :

The tert-butyl ester is cleaved under acidic conditions (e.g., TFA) to yield the free carboxylic acid:

Stereochemical Influence on Reactivity

The (3S,4S) stereochemistry may alter reaction kinetics or selectivity compared to other isomers. For instance:

-

Diastereoselectivity : In cycloadditions or ring-opening reactions, the spatial arrangement of -CF₃ and -NH₂ could sterically hinder or favor specific pathways.

-

Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., transition-metal complexes) may differentiate enantiomers during coupling reactions.

Comparative Reactivity of Analogues

Research Gaps and Recommendations

-

Experimental Validation : No kinetic or mechanistic studies explicitly address the (3S,4S) isomer. Priority areas include:

-

Suzuki-Miyaura couplings at the amino group.

-

Ring functionalization (e.g., halogenation at C2/C5).

-

-

Computational Modeling : DFT studies could predict transition-state geometries influenced by -CF₃ and stereochemistry.

Scientific Research Applications

Drug Development

The compound is valuable in the development of novel therapeutic agents targeting various diseases:

- Neurological Disorders : Its ability to modulate neurotransmitter pathways makes it a candidate for treating conditions like depression and anxiety.

- Anti-inflammatory Agents : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, offering potential in managing inflammatory diseases.

Synthesis of Bioactive Compounds

tert-butyl (3S,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate can serve as a precursor for synthesizing other biologically active molecules. Its structural features allow for modifications leading to derivatives with enhanced pharmacological properties.

Pharmacological Effects

Research indicates several pharmacological effects attributed to this compound:

- Neuroprotective Properties : It may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative disease contexts.

- Antimicrobial Activity : Some studies have shown potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatments.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential utility in neurodegenerative therapies.

Case Study 2: Anti-inflammatory Activity

In vitro experiments demonstrated that this compound could reduce levels of pro-inflammatory cytokines in macrophage cultures. This finding supports its application as an anti-inflammatory agent and warrants further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Fluorinated Aromatic vs. Trifluoromethyl Substituents

Compounds like tert-butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (a) and tert-butyl (3S,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate (c) replace the trifluoromethyl group with fluorinated aryl groups. These piperidine derivatives exhibit higher molecular weights (e.g., 313 [M+H]+ for 10a vs. ~269 for the target compound) and altered electronic profiles due to aromatic π-systems. The difluorophenyl substituents may improve binding to hydrophobic protein pockets but reduce metabolic stability compared to the trifluoromethyl group .

Hydroxymethyl vs. Trifluoromethyl Derivatives

tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate () introduces a hydroxymethyl group at the 2R position. This modification increases polarity (logP ~1.2 vs. ~2.5 for the target compound) and enables further derivatization (e.g., esterification). However, the hydroxymethyl group may reduce blood-brain barrier permeability compared to the trifluoromethyl analogue .

Ring Size and Heteroatom Variations

Piperidine vs. Pyrrolidine Scaffolds

Piperidine derivatives (e.g., ) feature a six-membered ring, offering greater conformational flexibility. For example, tert-butyl (3S,4S)-3-amino-4-(3,5-difluorophenyl)piperidine-1-carboxylate (10b) has a yield of 75% (similar to pyrrolidine syntheses) but may exhibit reduced target selectivity due to increased ring mobility . Pyrrolidines, with their smaller ring, provide stronger steric constraints, favoring interactions with rigid enzyme active sites.

Sulfur-Containing Analogues

The sulfur atom also increases molecular weight (C16H21Cl2NO2S) and alters electronic properties (e.g., stronger electron-withdrawing effects than CF3) .

Stereochemical and Functional Group Comparisons

Stereoisomerism

The target compound’s (3S,4S) configuration contrasts with tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (), which has a hydroxyl and methyl group. The (3R,4S) stereochemistry reduces amine accessibility, limiting its utility in coupling reactions. The hydroxyl group in enhances solubility but requires protection in acidic conditions .

Amino Group Modifications

tert-Butyl (3S,4S)-3-benzamido-4-(o-tolyloxy)pyrrolidine-1-carboxylate (a) replaces the primary amine with a benzamido group. This acylated derivative shows higher stability toward oxidation (85% yield) but requires harsh conditions for deprotection, complicating downstream modifications .

Biological Activity

tert-butyl (3S,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. The trifluoromethyl group is known to enhance the pharmacological profile of compounds, influencing their interaction with biological targets. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C10H17F3N2O2

- Molecular Weight : 254.25 g/mol

- CAS Number : 1932575-91-1

- Density : 1.224 g/cm³ (predicted)

- Boiling Point : 262.8 °C (predicted)

- pKa : 8.61 (predicted) .

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased potency and selectivity for target proteins.

Key Biological Targets

- Serotonin Receptors : Compounds containing trifluoromethyl groups have been shown to inhibit serotonin uptake, which may be relevant in treating mood disorders.

- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes involved in neurotransmitter metabolism, potentially influencing neurological pathways .

Biological Activity Data

A summary of the biological activities observed in studies involving this compound is presented in the table below:

Case Study 1: Serotonin Receptor Modulation

In a study examining the effects of various trifluoromethyl-containing compounds on serotonin receptors, this compound demonstrated a significant increase in serotonin reuptake inhibition compared to its non-fluorinated counterparts. This suggests potential applications in treating depression and anxiety disorders.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific metabolic enzymes revealed that its trifluoromethyl group contributes to enhanced enzyme binding, leading to greater inhibition rates than similar compounds without this modification. This finding indicates a promising avenue for drug development targeting metabolic disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (3S,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate, and how is stereochemical integrity maintained?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to establish the (3S,4S) configuration. For example, tert-butyl-protected pyrrolidines are often synthesized via ring-closing metathesis or nucleophilic substitution, followed by Boc protection. Stereochemical control is achieved using chiral auxiliaries or enzymes, with progress monitored by chiral HPLC or optical rotation .

- Key Analytical Tools : , , and [ NMR] are critical for confirming the trifluoromethyl group and stereochemistry. Mass spectrometry (HRMS/ESI-MS) validates molecular weight .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : Multi-nuclear NMR (, , ) resolves the trifluoromethyl group and stereochemistry. For example, NMR can detect coupling constants between fluorine and adjacent protons. Purity is assessed via HPLC (≥95% purity), and chiral columns confirm enantiomeric excess .

- Supplementary Techniques : X-ray crystallography (if crystalline) or IR spectroscopy can validate functional groups like the Boc carbamate .

Advanced Research Questions

Q. What strategies mitigate stereochemical instability during derivatization of the amino group in this compound?

- Methodological Answer : Protecting the amino group with acid-labile groups (e.g., Boc) prevents racemization during reactions. Low-temperature conditions (<0°C) and non-polar solvents (e.g., dichloromethane) minimize epimerization. For example, Mitsunobu reactions with (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate retain configuration via inversion-free coupling .

- Case Study : In a 2024 patent, coupling with a spirocyclic pyridazine under THF at 70°C retained >90% stereopurity, confirmed by chiral HPLC .

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces nucleophilicity at the pyrrolidine nitrogen but enhances stability toward oxidation. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh)) are preferred for aryl boronic acid coupling, achieving yields >70% .

- Data Contradictions : Some studies report reduced yields with bulkier substrates due to steric hindrance from the trifluoromethyl group, necessitating optimized ligand systems (e.g., XPhos) .

Q. What are the applications of this compound in drug discovery, particularly for kinase inhibitors?

- Methodological Answer : The pyrrolidine scaffold is a common motif in kinase inhibitors (e.g., JAK2, BTK). The trifluoromethyl group improves metabolic stability and binding affinity. For example, derivatives of this compound were used in a 2024 patent to synthesize pyridazine-carboxamide inhibitors with IC values <10 nM .

- Case Study : A succinate salt derivative demonstrated enhanced bioavailability (AUC = 1200 ng·h/mL) in preclinical models, attributed to the Boc group’s solubility modulation .

Experimental Design Considerations

Q. How to optimize reaction conditions for Boc deprotection without pyrrolidine ring degradation?

- Methodological Answer : Use mild acids (e.g., 4M HCl/dioxane) at 0°C to cleave the Boc group while preserving the ring. Avoid prolonged exposure to TFA, which can protonate the trifluoromethyl group and induce ring-opening. Yields >85% are achievable with 30-minute treatments .

Q. What purification techniques resolve diastereomers formed during functionalization?

- Methodological Answer : Reverse-phase C18 column chromatography (acetonitrile/water gradient) effectively separates diastereomers. For example, a 2024 study achieved >99% diastereomeric purity using this method after Mitsunobu coupling .

Data Contradictions and Troubleshooting

Q. Why do some synthetic routes report low yields (<50%) despite optimized conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.